molecular formula C16H18Cl2N2O2 B15010939 3-(2,2-dichloroethenyl)-N'-[(E)-(3-methoxyphenyl)methylidene]-2,2-dimethylcyclopropanecarbohydrazide

3-(2,2-dichloroethenyl)-N'-[(E)-(3-methoxyphenyl)methylidene]-2,2-dimethylcyclopropanecarbohydrazide

Cat. No.: B15010939
M. Wt: 341.2 g/mol
InChI Key: QBVRRSXUBBQXFZ-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,2-dichloroethenyl)-N’-[(E)-(3-methoxyphenyl)methylidene]-2,2-dimethylcyclopropanecarbohydrazide is a synthetic compound known for its unique chemical structure and properties. It is primarily used in various scientific research applications due to its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-dichloroethenyl)-N’-[(E)-(3-methoxyphenyl)methylidene]-2,2-dimethylcyclopropanecarbohydrazide involves multiple steps. The starting material, 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid, is first prepared through a series of reactions including halogenation and cyclopropanation . This intermediate is then reacted with hydrazine hydrate to form the carbohydrazide derivative. The final step involves the condensation of the carbohydrazide with 3-methoxybenzaldehyde under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-dichloroethenyl)-N’-[(E)-(3-methoxyphenyl)methylidene]-2,2-dimethylcyclopropanecarbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2,2-dichloroethenyl)-N’-[(E)-(3-methoxyphenyl)methylidene]-2,2-dimethylcyclopropanecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in the production of prostaglandins, which are mediators of inflammation . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-dichloroethenyl)-N’-[(E)-(3-methoxyphenyl)methylidene]-2,2-dimethylcyclopropanecarbohydrazide is unique due to its specific chemical structure, which imparts distinct biological and chemical activities.

Properties

Molecular Formula

C16H18Cl2N2O2

Molecular Weight

341.2 g/mol

IUPAC Name

3-(2,2-dichloroethenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]-2,2-dimethylcyclopropane-1-carboxamide

InChI

InChI=1S/C16H18Cl2N2O2/c1-16(2)12(8-13(17)18)14(16)15(21)20-19-9-10-5-4-6-11(7-10)22-3/h4-9,12,14H,1-3H3,(H,20,21)/b19-9+

InChI Key

QBVRRSXUBBQXFZ-DJKKODMXSA-N

Isomeric SMILES

CC1(C(C1C(=O)N/N=C/C2=CC(=CC=C2)OC)C=C(Cl)Cl)C

Canonical SMILES

CC1(C(C1C(=O)NN=CC2=CC(=CC=C2)OC)C=C(Cl)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.